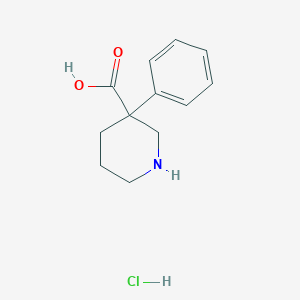

3-phenylpiperidine-3-carboxylic acid hydrochloride

Description

3-Phenylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative characterized by a phenyl group substituted at the 3-position of the piperidine ring and a carboxylic acid group at the same carbon, forming a hydrochloride salt. Its molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of approximately 255.74 g/mol (based on structural analogs in ). The compound’s structure combines aromatic (phenyl) and aliphatic (piperidine) components, making it a versatile intermediate in pharmaceutical synthesis. The hydrochloride salt enhances solubility, facilitating its use in drug formulations.

Properties

IUPAC Name |

3-phenylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-9-12)10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNYHGZHFFWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-24-0 | |

| Record name | 3-Piperidinecarboxylic acid, 3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116140-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehydes . This method allows for the production of various analogs of the final product.

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of 3-phenylpiperidine-3-carboxylic acid exhibit potent analgesic effects. A notable study highlighted the efficacy of these compounds as analgesics with higher potency compared to related structures lacking the 3-methyl group .

Opioid Receptor Modulation

The compound has been investigated for its interaction with opioid receptors, where modifications in its structure can lead to varying degrees of receptor affinity and activity. For instance, N-substituted derivatives have shown potential as opioid receptor antagonists, which could be beneficial in pain management strategies .

Synthetic Pathways

The synthesis of 3-phenylpiperidine-3-carboxylic acid hydrochloride can be achieved through various chemical reactions, including condensation reactions involving piperidine derivatives and carboxylic acids. A simplified synthesis method has been developed, allowing for efficient production with high stereoselectivity .

Derivative Compounds

Several derivatives have been synthesized to enhance the pharmacological profile of the parent compound. For example:

- Methyl esters have been synthesized to improve bioavailability.

- Alkylated forms exhibit variations in potency and selectivity towards opioid receptors.

Case Study: Analgesic Efficacy

A patent describes a series of compounds derived from 3-phenylpiperidine-3-carboxylic acid that demonstrate significant analgesic activity in animal models . These compounds were evaluated for their potency against pain stimuli, showing a marked improvement over traditional analgesics.

Case Study: Opioid Receptor Interaction

A study published in the Journal of Medicinal Chemistry examined the influence of methyl substitutions on the piperidine ring and their effect on opioid receptor binding affinity . The findings suggest that specific structural modifications can lead to enhanced antagonist properties, paving the way for new therapeutic agents in pain management.

Data Tables

Mechanism of Action

The mechanism of action of 3-phenylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, piperidine derivatives are known to interact with opioid receptors, exerting analgesic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Family

Below is a comparative analysis of key analogs:

Table 1: Key Properties of 3-Phenylpiperidine-3-carboxylic Acid Hydrochloride and Analogs

Key Observations :

- Substituent Effects: Phenyl vs. Trifluoromethyl: The electron-withdrawing CF₃ group in 6-(trifluoromethyl)piperidine-3-carboxylic acid HCl increases lipophilicity and metabolic stability, advantageous in CNS-targeting drugs . Phenoxy: The oxygen atom in (3R)-3-phenoxypiperidine HCl allows hydrogen bonding, enhancing receptor interactions in agrochemical applications .

Molecular Weight and Solubility :

- The hydrochloride salt form (common across all analogs) improves aqueous solubility, critical for bioavailability. For example, 3-phenylpiperidine-3-carboxylic acid HCl and its benzyl analog share identical molecular weights but differ in substituent rigidity .

- Smaller substituents (e.g., ethyl) reduce molecular weight, as seen in 3-ethylpiperidine-3-carboxylic acid HCl (205.67 g/mol) .

Comparison with Pyrrolidine Derivatives

Pyrrolidine analogs, such as 3-phenylpyrrolidine hydrochloride (CAS 857281-02-8), feature a 5-membered ring instead of piperidine’s 6-membered structure. This difference impacts:

Chirality and Enantiomeric Effects

- (3R)-3-Phenoxypiperidine HCl (CAS 1909286-59-4) highlights the role of stereochemistry. The (R)-enantiomer’s spatial arrangement may enhance selectivity in enzyme inhibition compared to racemic mixtures .

- 3-Hydroxypiperidine HCl (CAS 64051-79-2) introduces a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which contrasts with the hydrophobic phenyl group in the target compound .

Biological Activity

3-Phenylpiperidine-3-carboxylic acid hydrochloride is a compound that belongs to the piperidine class, which is significant in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and as a subject of research in enzyme interactions and receptor binding.

Chemical Structure

The chemical structure of this compound features a piperidine ring substituted with a phenyl group and a carboxylic acid functional group, which enhances its biological activity.

Synthesis Methods

The synthesis typically involves:

- Cyclization of Precursors : Enantioselective multistage synthesis is common, including steps such as azide reductive cyclization.

- Industrial Production : Often carried out through hydrogenation processes using catalysts like molybdenum disulfide.

Chemical Reactions

This compound can undergo various reactions:

- Oxidation : Converts to ketones or carboxylic acid derivatives using agents like potassium permanganate.

- Reduction : Produces alcohol derivatives with reducing agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitutions can occur, allowing for the introduction of various functional groups.

This compound interacts with specific receptors and enzymes, modulating their activity. Notably, it has been shown to interact with opioid receptors, suggesting potential analgesic effects.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV-1 and HSV-1, with specific compounds demonstrating moderate protective effects in vitro .

- Antibacterial and Antifungal Properties : Studies have indicated that certain derivatives possess significant antibacterial and antifungal activity .

- Enzyme Inhibition : Compounds derived from 3-phenylpiperidine have been identified as potent inhibitors of α-glucosidase, acting through a reversible uncompetitive mechanism, making them candidates for drug development .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Screening : A study synthesized 13 alkyl derivatives of 3-phenylpiperidine-2,6-dione, which were tested against HIV-1. The benzyl derivative (3f) showed a cytotoxic concentration (CC50) of 92 μM in Vero cells, indicating moderate efficacy against viral infections .

- α-Glucosidase Inhibition : Research highlighted the structural requirements for effective inhibition of α-glucosidase by piperidine derivatives. The presence of a carboxylate group was crucial for maintaining biological activity, distinguishing these compounds from traditional inhibitors like acarbose .

- Cancer Therapy Potential : Recent advances have noted that some piperidine derivatives exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. This suggests potential avenues for developing new cancer therapeutics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenylpiperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclization of precursors (e.g., acyclic amines or cyclic intermediates) under acidic/basic conditions, followed by carboxylation and hydrochloride salt formation. For example, analogous piperidine derivatives are synthesized via ring closure using cyclization agents like PCl₃ or POCl₃ .

- Critical Parameters : Temperature (60–100°C), solvent polarity (e.g., THF, DCM), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of HCl for salt formation) significantly impact purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Analytical Tools :

- NMR : ¹H/¹³C NMR to confirm phenyl group position (δ 7.2–7.5 ppm for aromatic protons) and piperidine ring conformation .

- X-ray Crystallography : Resolves stereochemistry at the 3-position, critical for biological activity .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₄ClNO₂: 263.07) .

Q. What solvent systems enhance the solubility and stability of this compound for in vitro assays?

- Solubility Profile : Hydrochloride salts generally improve aqueous solubility (e.g., >10 mg/mL in water at 25°C). For organic solvents, DMSO (50–100 mM) or ethanol (20–40 mM) is preferred .

- Stability : Store at –20°C in desiccated conditions; avoid prolonged exposure to light or humidity to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence receptor binding affinity in neurological studies?

- Case Study : Analogous compounds like (R)-2-(3-methoxyphenyl)piperidine hydrochloride show enantiomer-specific binding to σ-receptors (Ki = 12 nM for R vs. 220 nM for S) .

- Design Strategy : Use chiral catalysts (e.g., BINAP-Ru complexes) during synthesis to control stereochemistry. Validate via circular dichroism (CD) or chiral HPLC .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Discrepancy Example : Conflicting IC₅₀ values for enzyme inhibition (e.g., 5–50 µM in COX-2 assays) may arise from assay conditions (pH, co-solvents) or impurity interference.

- Resolution :

- Standardize assay protocols (e.g., pH 7.4 buffer, <1% DMSO).

- Re-test batches with ≥98% purity (HPLC-validated) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Approach :

- Molecular Docking : Predict interactions with targets (e.g., opioid receptors) using AutoDock Vina.

- ADMET Prediction : Use QikProp to optimize logP (<3) and BBB permeability .

- Experimental Validation : Synthesize top candidates (e.g., 3-fluoro or 3-nitro derivatives) and compare in vivo bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.